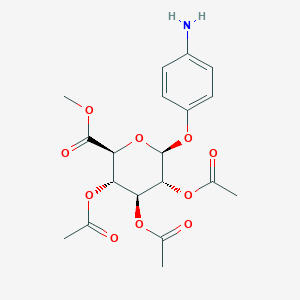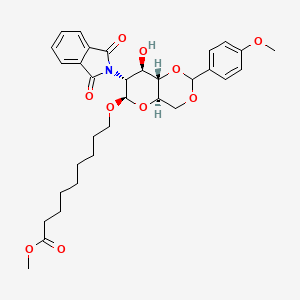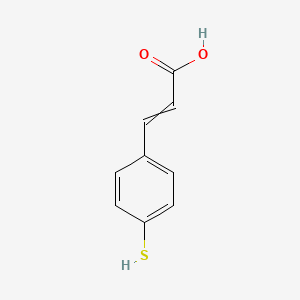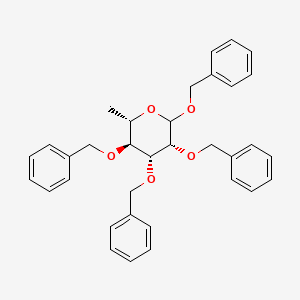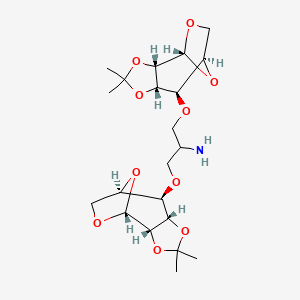
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane is a complex organic compound that features a unique structure with multiple sugar moieties and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane typically involves the protection of mannopyranose units followed by the introduction of the amino group. Common steps might include:
Protection of Hydroxyl Groups: Using isopropylidene groups to protect the hydroxyl groups of mannopyranose.
Formation of the Linkage: Coupling the protected mannopyranose units through a suitable linker.
Introduction of the Amino Group: Amination reactions to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yield reactions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sugar moieties.
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-glucopyranose-4-O-yl)-propane
- 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-galactopyranose-4-O-yl)-propane
Uniqueness
The uniqueness of 2-Amino-1,3-bis(1,6-anhydro-2,3-O-isopropylidene-b-D-mannopyranose-4-O-yl)-propane lies in its specific sugar moieties and the positions of functional groups, which can influence its reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
95245-29-7 |
|---|---|
Formule moléculaire |
C21H33NO10 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
1-[[(1S,2R,6S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-amine |
InChI |
InChI=1S/C21H33NO10/c1-20(2)29-14-12(10-7-25-18(27-10)16(14)31-20)23-5-9(22)6-24-13-11-8-26-19(28-11)17-15(13)30-21(3,4)32-17/h9-19H,5-8,22H2,1-4H3/t9?,10?,11?,12?,13?,14-,15+,16+,17-,18-,19+ |
Clé InChI |
IUJWYZAQTWUKJU-PTJWUEQQSA-N |
SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
SMILES isomérique |
CC1(O[C@@H]2[C@@H](O1)C(C3CO[C@H]2O3)OCC(COC4[C@@H]5[C@@H]([C@@H]6OCC4O6)OC(O5)(C)C)N)C |
SMILES canonique |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)N)O3)C |
Synonymes |
4,4’-O-(2-Amino-1,3-propanediyl)bis[1,6-anhydro-2,3-O-(1-methylethylidene)-β-D-mannopyranose; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


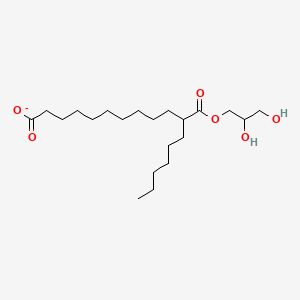
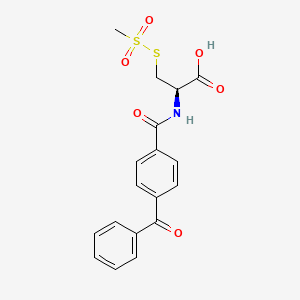
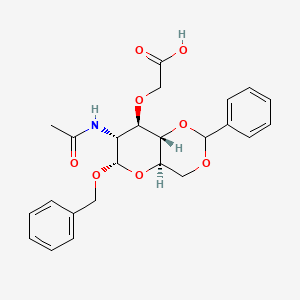
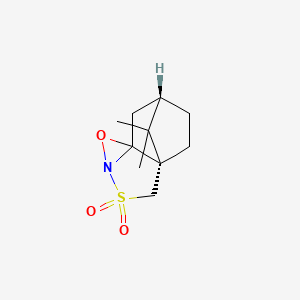
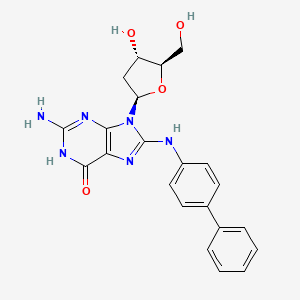
![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)

